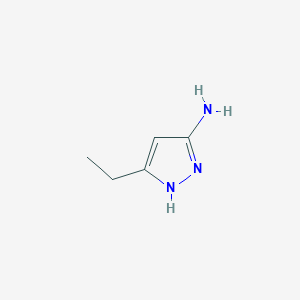

3-ethyl-1H-pyrazol-5-amine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

5-ethyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDGPQLEVYSXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621279 | |

| Record name | 5-Ethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-24-1 | |

| Record name | 5-Ethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethyl 1h Pyrazol 5 Amine and Its Analogs

Modern Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole core is the cornerstone of synthesizing 3-ethyl-1H-pyrazol-5-amine and its derivatives. Contemporary methods have evolved to offer greater efficiency, diversity, and regioselectivity.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives and β-Diketones

The cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds remains a fundamental and widely employed method for synthesizing polysubstituted pyrazoles. nih.govmdpi.com This approach, first reported by Knorr in 1883, involves the reaction of a β-diketone with a hydrazine, which can lead to the formation of two regioisomers. nih.govmdpi.commdpi.com The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the β-diketone and the hydrazine. nih.gov

For instance, the reaction of a non-symmetrical β-diketone with a substituted hydrazine can yield two different pyrazole products. The specific isomer formed depends on which carbonyl group of the diketone is attacked by which nitrogen atom of the hydrazine. mdpi.com To circumvent the challenge of handling potentially unstable hydrazines, in-situ generation from precursors like arylboronic acids and Boc-protected diimide has been developed. beilstein-journals.org

A variety of catalysts can be employed to facilitate this transformation. For example, molecular iodine has been used to enhance the cyclization process. nih.gov The choice of solvent also plays a crucial role, with aprotic dipolar solvents sometimes providing better results than traditional polar protic solvents like ethanol. nih.govmdpi.com

One-Pot Multicomponent Cyclization Strategies

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. mdpi.comresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to generate structural diversity. mdpi.com

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate (B1144303). researchgate.net These reactions can be promoted by a variety of catalysts, including Lewis acids and ionic liquids. For example, a one-pot, three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate (B1235776), and hydrazine hydrate in the presence of sodium acetate (B1210297) as a base has been reported to produce pyrazol-3-ones in high yields. mdpi.com Another efficient MCR involves the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, offering a green and sustainable approach. preprints.org

Catalytic Approaches in Pyrazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of pyrazoles is no exception. The use of catalysts can enhance reaction rates, improve yields, and promote selectivity, often under milder and more environmentally friendly conditions.

Transition-Metal Catalysis for Carbon-Nitrogen Coupling

Transition-metal catalysis has become an indispensable tool for the formation of carbon-nitrogen bonds, a key step in many pyrazole syntheses. rsc.orgmdpi.com These catalysts, including palladium, copper, and iron, facilitate cross-coupling reactions that are essential for constructing complex molecular architectures. mdpi.com

Palladium, in particular, is widely used in reactions like the Suzuki, Heck, and Sonogashira couplings to form C-C bonds, and its utility extends to C-N bond formation. mdpi.com Copper catalysis is also prominent, especially for the formation of carbon-nitrogen bonds. mdpi.com For example, a copper-catalyzed coupling of arylboronic acids with a protected diimide can be used to generate the hydrazine precursor in situ for a one-pot pyrazole synthesis. beilstein-journals.org More recently, iron-based ionic liquids have been explored as efficient and reusable homogeneous catalysts for the synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in

Environmentally Benign Catalysis (e.g., Nano-ZnO)

In line with the principles of green chemistry, there is a growing interest in developing environmentally benign catalytic systems. Nano-catalysts, such as zinc oxide nanoparticles (nano-ZnO), have shown great promise in this area. nih.govresearchgate.net Nano-ZnO is an efficient, heterogeneous, and reusable catalyst for the synthesis of pyrazole derivatives. researchgate.net

For example, nano-ZnO has been successfully employed in the condensation of phenylhydrazine (B124118) with ethyl acetoacetate to produce 1,3,5-substituted pyrazole derivatives in high yields. mdpi.comresearchgate.net The use of nano-ZnO offers several advantages, including high yields, short reaction times, simple work-up procedures, and the ability to be recycled and reused without significant loss of activity. nih.gov These reactions are often carried out in environmentally friendly solvents like water, further enhancing their green credentials. nih.govresearchgate.net The synthesis of pyrazoles using nano-ZnO can also be performed under solvent-free conditions, often with microwave assistance. pharmacophorejournal.compharmacophorejournal.com

Accelerated Synthetic Techniques

To meet the demands for rapid and efficient synthesis of chemical libraries for drug discovery and other applications, accelerated synthetic techniques such as microwave irradiation and ultrasound assistance have been increasingly adopted.

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. benthamdirect.comdergipark.org.tr The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation. For example, the reaction of ethyl acetoacetate and hydrazine hydrate can be completed in minutes under microwave irradiation to produce 3-methyl-5-pyrazolone. jchr.org Similarly, novel 5-amino-1H-pyrazole derivatives have been synthesized in high yields under microwave conditions. tandfonline.com Microwave-assisted multicomponent reactions have also been developed for the rapid and efficient synthesis of complex pyrazole-containing scaffolds. scispace.comnih.gov

Ultrasound-assisted synthesis is another green chemistry technique that can accelerate chemical reactions. benthamdirect.com The application of ultrasonic waves can enhance reaction rates and yields, particularly in heterogeneous systems. nih.govasianpubs.org The synthesis of pyrazole derivatives has been shown to be accelerated under ultrasound irradiation. asianpubs.orgresearchgate.net For example, 1,5-disubstituted pyrazoles have been synthesized in high yields within 75-90 minutes under ultrasound irradiation in the presence of a Cu(I) catalyst. asianpubs.org

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | Molecular Iodine | Varies | Good to Excellent | nih.gov |

| One-Pot MCR | Sodium Acetate | 1 h | 82-92% | mdpi.com |

| Transition-Metal Catalysis | [C4mim][FeCl4] | 8 h | 90% | ias.ac.in |

| Nano-ZnO Catalysis | Nano-ZnO in water | 55-60 min | 85-90% | nih.gov |

| Microwave-Assisted | Microwave (280W) | 5-6 min | 73-84% | scispace.com |

| Ultrasound-Assisted | Cu(I) catalyst, 60 °C | 75-90 min | High | asianpubs.org |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, celebrated for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. dergipark.org.tr The application of microwave irradiation in the synthesis of pyrazole analogues represents an ecological and cost-effective alternative to conventional heating methods. tandfonline.com The core principle of MAOS involves the direct heating of polar molecules through dipole rotation and ionic conduction, leading to rapid and uniform temperature increases throughout the reaction mixture. This efficient energy transfer often results in cleaner reactions with fewer byproducts. tandfonline.comdergipark.org.tr

The synthesis of pyrazole derivatives, which traditionally involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, is particularly amenable to microwave assistance. jchr.org For instance, the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-5-pyrazolone has been successfully performed in a microwave oven in as little as 30 seconds to 2 minutes. jchr.org This approach can be extrapolated to the synthesis of this compound by using a suitable β-ketonitrile, such as 3-oxopentanenitrile, and hydrazine hydrate.

Research has demonstrated the broad applicability of MAOS for creating diverse pyrazole structures. A solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with various pyrazoles was completed in just one minute at 120 °C, showcasing the speed of this technique. mdpi.com In other studies, multi-component reactions to form complex pyrazoles, such as pyrano[2,3-c]pyrazoles, have been efficiently carried out under microwave irradiation, significantly shortening reaction times from hours to minutes. scispace.com The synthesis of pyrazole-oxadiazole hybrids saw reaction times decrease from 7–9 hours with conventional heating to 9–10 minutes using microwaves, with a corresponding increase in yield. acs.org

Table 1: Examples of Microwave-Assisted Pyrazole Synthesis

Reactants Conditions Product Type Yield Reference Ethyl acetoacetate, Hydrazine hydrate 280 W, 30s - 2 min, Solvent-free 3-Methyl-5-pyrazolone Not specified jchr.org Phenyl glycidyl ether, Pyrazole derivatives 120 °C, 1 min, Solvent-free N-substituted pyrazoles Competitive with traditional methods mdpi.com Acetyl pyrazole, Thiosemicarbazide 500 W, 150 °C, 6 min, Ethanol Pyrazolyl-thiosemicarbazide Not specified nih.gov 2-Chloroquinoline-3-carbaldehyde, 2,4-Dinitrophenylhydrazine 1000 W, 2-5 min, Water 1-Carboamidopyrazolo[3,4-b]quinolines Not specified dergipark.org.tr Furan-2-carbohydrazide, 2-Cyano-3-ethoxyacrylonitrile 250 W, 140 °C, Acetic acid catalyst 5-Amino-1H-pyrazole derivatives High tandfonline.com

Ultrasound-Mediated Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic pathway that operates under milder conditions than many traditional methods. researchgate.netresearchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. This effect enhances mass transfer and dramatically accelerates reaction rates. nih.gov

Ultrasound irradiation has been successfully employed for the synthesis of pyrazoline and pyrazole derivatives. researchgate.net The condensation of chalcones with hydrazines, a common route to pyrazolines (which can be oxidized to pyrazoles), is significantly expedited by sonication. semanticscholar.org For example, a series of 2-pyrazoline (B94618) derivatives were synthesized from α,β-unsaturated aldehydes and ketones with phenylhydrazine using ultrasound, offering a cleaner and more efficient alternative to conventional refluxing in acetic acid. researchgate.net

Multi-component reactions are particularly well-suited for ultrasound mediation. The synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved in high yields (over 88%) and short reaction times (30 minutes) through a one-pot, four-component reaction of aldehydes, hydrazine, ethyl acetoacetate, and malononitrile in water under ultrasonic irradiation. semanticscholar.org Similarly, three-component reactions involving 5-aminopyrazoles, aldehydes, and other reagents like indandione or 4-hydroxycoumarin (B602359) have been developed to produce fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, in just 4-5 minutes with yields ranging from 88-97%. beilstein-journals.orgnih.gov These examples highlight the potential of ultrasound to facilitate the efficient construction of complex analogs of this compound. beilstein-journals.org

Table 2: Examples of Ultrasound-Mediated Pyrazole Synthesis

Reactants Conditions Product Type Yield Reference 5-Aminopyrazole, Arylaldehydes, Indandione Ethanol, 4-5 min Pyrazolo[3,4-b]pyridines 88–97% beilstein-journals.orgnih.gov Aldehydes, Hydrazine, Ethyl acetoacetate, Malononitrile Water, 30 min Dihydropyrano[2,3-c]pyrazoles >88% semanticscholar.org Chalcones, Aminoguanidine hydrochloride Ethanol, KOH, 30 min 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboxamidine Not specified semanticscholar.org Isatins, 5-Aminopyrazoles, 4-Hydroxycoumarin Water, p-TSA catalyst, 60 °C Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives Excellent beilstein-journals.org

Mechanochemical Synthesis Protocols

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions, often in the absence of a solvent. researchgate.net This technique is a cornerstone of green chemistry, offering benefits such as high efficiency, reduced reaction times, minimal waste generation, and the ability to perform reactions that are difficult in solution. researchgate.netclockss.org

The synthesis of pyrazoles via mechanochemical ball milling is a well-established and environmentally friendly protocol. clockss.org A one-pot, solvent-free synthesis of 3,5-diphenyl-1H-pyrazoles was developed by milling chalcones, hydrazine, and an oxidant (sodium persulfate). This method avoids the need to isolate the intermediate pyrazoline and features a simple work-up procedure. clockss.org Similarly, polyfunctionalized pyrazoles have been prepared through a solvent-free, two-step mechanochemical process involving the [3+2] cycloaddition of nitrile imines and chalcones, followed by oxidation. mdpi.commdpi.com

For simpler pyrazole systems, mechanochemistry also proves highly effective. The synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved by milling ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile with a nano-catalyst under solvent-free conditions, with reaction times as short as 5-20 minutes. nih.gov Another study detailed a two-step, one-jar mechanochemical protocol for forming a pyrazolone (B3327878) from ethyl benzoylacetate and phenylhydrazine, followed by fluorination, demonstrating the potential for multi-step syntheses within the same grinding vessel. beilstein-journals.org These protocols are readily adaptable for the synthesis of this compound and its analogs, providing a sustainable and efficient manufacturing route. researchgate.net

Table 3: Examples of Mechanochemical Pyrazole Synthesis

Reactants Conditions Product Type Yield Reference Chalcones, Hydrazine, Sodium persulfate Ball milling, Solvent-free 3,5-Diphenyl-1H-pyrazoles High clockss.org Hydrazonoyl halide, Chalcone, K₂CO₃ Ball milling, Solvent-free Polyfunctionalized pyrazoles Fair mdpi.com Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile Ball milling, 20 Hz, 5-20 min, Nano-catalyst Dihydropyrano[2,3-c]pyrazole High nih.gov Ethyl benzoylacetate, Phenylhydrazine Ball milling, 10 min, NaCl additive Pyrazolone product 66% beilstein-journals.org

Regioselective Synthesis of Substituted Pyrazoles

A critical challenge in the synthesis of unsymmetrically substituted pyrazoles, such as this compound, is controlling the regioselectivity of the reaction. When an unsymmetrical 1,3-dielectrophile (like an ethyl ester of a β-keto acid) reacts with a substituted hydrazine, two different regioisomeric products can potentially form. thieme-connect.com The ability to selectively synthesize one isomer over the other is crucial for applications in pharmaceuticals and agrochemicals. organic-chemistry.org

The most common method for pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazines. thieme-connect.com The regiochemical outcome of this reaction is highly dependent on several factors:

Reaction Conditions: The choice of solvent and catalyst plays a pivotal role. The use of aprotic solvents with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity compared to protic solvents like ethanol. organic-chemistry.org

Nature of Reactants: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative influence which nitrogen atom of the hydrazine attacks which carbonyl group first.

Catalysis: Acid or base catalysis can alter the reaction pathway, favoring the formation of one isomer. For example, adding aqueous hydrochloric acid was found to increase yields by promoting the final dehydration step. organic-chemistry.org

Significant research has been dedicated to achieving predictable and high regioselectivity. A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved by reacting 1,3-diketones with arylhydrazines at room temperature in DMAc, affording the desired pyrazoles in good yields (59-98%). organic-chemistry.org Another strategy involves the reaction of acetylenic ketones with mono-substituted hydrazines, which has been shown to be highly regioselective, leading to 1,3,5-substituted pyrazoles in excellent yields. thieme-connect.com Furthermore, copper-catalyzed cascade reactions of saturated ketones with hydrazines can produce 1,3-disubstituted pyrazoles with high regioselectivity through an in situ generated enone intermediate. sioc-journal.cn These controlled methods are essential for the targeted synthesis of specific pyrazole isomers like this compound.

Table 4: Factors Influencing Regioselectivity in Pyrazole Synthesis

Methodology Key Factors for Regiocontrol Outcome Reference Condensation of 1,3-diketones with arylhydrazines Aprotic dipolar solvent (e.g., DMAc) High regioselectivity for 1-aryl-3,4,5-substituted pyrazoles organic-chemistry.org Reaction of acetylenic ketones with hydrazines Inherent reactivity of the acetylenic ketone Highly regioselective formation of 1,3,5-substituted pyrazoles thieme-connect.com Cu(II)-catalyzed cascade of saturated ketones with hydrazines In situ enone formation followed by [3+2] annulation Regioselective synthesis of 1,3-disubstituted pyrazoles sioc-journal.cn Pd-catalyzed sequential coupling-cyclization Ynone-bound palladium intermediate Complementary/opposite regioselectivity in a one-pot approach rsc.org

Chemical Transformations and Derivatization Strategies

Electrophilic and Nucleophilic Functionalization of the Pyrazole (B372694) Ring

The 3-ethyl-1H-pyrazol-5-amine molecule possesses multiple nucleophilic sites, including the exocyclic amino group (5-NH2), the ring nitrogen at position 1 (N1), and the carbon at position 4 (C4). beilstein-journals.org The relative reactivity of these sites (5-NH2 > N1 > C4) dictates the outcome of functionalization reactions, enabling chemists to selectively modify the molecule. beilstein-journals.org

Oxidation Reactions Leading to Pyrazole Derivatives

The oxidation of aminopyrazoles can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on the direct oxidation of this compound are not extensively detailed, general reactions of aminopyrazoles provide insight. For instance, the oxidation of pyrazol-5-amines can result in the formation of azopyrrole derivatives through oxidative dehydrogenative coupling. acs.org One method involves using an iodine-based system to simultaneously install a C-I bond and form an N-N bond, while another utilizes a copper-catalyzed oxidative coupling process. acs.org

Furthermore, the amino group of related aminopyrazole compounds can be oxidized. For example, N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine can be oxidized using agents like hydrogen peroxide or potassium permanganate. Similarly, 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can be oxidized to form the corresponding pyrazole oxides. smolecule.com Halogenation at the 4-position of the pyrazole ring can occur prior to the oxidation of the amino group in some N-aminopyrazoles, leading to 5-halo-1,2,3-triazines. capes.gov.br

Reduction Reactions for Hydrazine (B178648) and Amine Derivatives

Reduction reactions involving aminopyrazole scaffolds typically target other functional groups present on the ring or its substituents, rather than the core pyrazole or the amino group itself. A common strategy in pyrazole chemistry involves the nitration of the pyrazole ring, followed by reduction of the nitro group to an amine. This two-step process is a standard method for producing aminopyrazoles. mdpi.comsci-hub.se For instance, 4-nitropyrazoles can be reduced to 4-aminopyrazoles via catalytic hydrogenation. researchgate.netnih.govresearchgate.net This method avoids potentially hazardous reagents and intermediates associated with other synthetic routes. sci-hub.se

While direct reduction of the pyrazole ring in this compound is not a common transformation, related pyrazole derivatives can be reduced. For example, N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine can be reduced using agents like sodium borohydride (B1222165) or lithium aluminum hydride. Similarly, 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can be reduced with lithium aluminum hydride to yield reduced pyrazole derivatives. smolecule.com

Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring in aminopyrazoles is susceptible to electrophilic substitution, primarily at the C4 position, which is the most nucleophilic carbon on the ring. beilstein-journals.orgencyclopedia.pub

Halogenation: Direct halogenation of aminopyrazoles is a common functionalization strategy. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are used to introduce halogen atoms at the C4-position. encyclopedia.pubrsc.org For example, 3-phenyl-1-aminopyrazoles undergo halogenation smoothly, first at C4 and subsequently at C5. jst.go.jp The resulting halogenated aminopyrazoles are valuable intermediates for further cross-coupling reactions. researchgate.netnih.govacs.org

Nitration: Nitration of the pyrazole ring also typically occurs at the C4 position. mdpi.comresearchgate.net Common nitrating agents include mixtures of nitric acid and sulfuric acid. researchgate.netnih.gov The resulting 4-nitropyrazole can then be reduced to a 4-aminopyrazole, providing an alternative route to introduce an amino group at this position. mdpi.comresearchgate.net

Other Electrophilic Substitutions: Aminopyrazoles can undergo other electrophilic substitution reactions, such as Friedel-Crafts type reactions. chim.it The presence of the activating amino group facilitates these transformations, allowing for the introduction of various alkyl and acyl groups. rsc.org

Advanced Coupling and Annulation Reactions

The reactive nature of the amino group and the pyrazole ring in this compound makes it an excellent substrate for building more complex heterocyclic systems through coupling and cyclization reactions. nih.govbeilstein-journals.org

Diazotization and Coupling Reactions with Activated Methylene (B1212753) Compounds

The primary amino group at the C5 position can be readily converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). clockss.orgarkat-usa.org This diazonium intermediate is highly electrophilic and can couple with a variety of nucleophilic partners, particularly compounds containing an active methylene group. beilstein-journals.orgquestjournals.orgkoreascience.kr

This strategy is widely used to synthesize azo dyes and provides a pathway to fused heterocyclic systems. The pyrazolyl diazonium salt reacts with active methylene compounds like malononitrile (B47326), ethyl cyanoacetate, and acetylacetone (B45752) to form hydrazone intermediates. beilstein-journals.orgquestjournals.orgkoreascience.kr These hydrazones can then undergo intramolecular cyclization to yield fused pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazine derivatives. arkat-usa.org

| Reactant 1 (Diazonium Salt of Aminopyrazole) | Reactant 2 (Active Methylene Compound) | Product Type | Reference |

| Diazotized 3-aminopyrazole (B16455) | Malononitrile | Pyrazolyl hydrazone, leading to Pyrazolo[5,1-c]-1,2,4-triazine | beilstein-journals.org |

| Diazotized 3-aminopyrazole | Ethyl cyanoacetate | Pyrazolyl hydrazone, leading to Pyrazolo[5,1-c]-1,2,4-triazine | |

| Diazotized 3-aminopyrazole | Acetylacetone | Pyrazolyl hydrazone | |

| Diazotized 3-aminopyrazole | Ketosulfones | Pyrazolotriazines | koreascience.kr |

Cyclization Reactions to Form Fused Pyrazoloazines

5-Aminopyrazoles are key precursors for the synthesis of a broad range of fused heterocyclic systems known as pyrazoloazines, which often mimic purine (B94841) bases found in DNA and RNA. beilstein-journals.orgresearchgate.net These reactions typically involve the condensation of the aminopyrazole with a bielectrophilic reagent, where the amino group and the N1 ring nitrogen act as nucleophiles. nih.govbeilstein-journals.orgresearchgate.net

Pyrazolo[1,5-a]pyrimidines: One of the most common fused systems derived from 5-aminopyrazoles is the pyrazolo[1,5-a]pyrimidine (B1248293) core. capes.gov.brresearchgate.net These are typically synthesized by reacting the aminopyrazole with β-dicarbonyl compounds (like β-diketones or β-keto esters), enaminones, or substituted acrylonitriles. beilstein-journals.orgnih.govcapes.gov.brarabjchem.orgnih.gov For example, reaction with a β-diketone proceeds via condensation, where the more nucleophilic exocyclic amino group attacks one carbonyl, followed by cyclization involving the N1 nitrogen and the second carbonyl group. chim.itnih.gov

Pyrazolo[3,4-d]pyrimidines: These isomers are also accessible from 5-aminopyrazoles, particularly those with a substituent like a cyano or carboxylate group at the C4 position. nih.govjlu.edu.cnuminho.pt For example, 5-amino-4-cyanopyrazoles can react with reagents like formamide (B127407) or isothiocyanates, leading to cyclization to form the pyrazolo[3,4-d]pyrimidine system. researchgate.netnih.gov

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (like a β-ketonitrile). beilstein-journals.org Alternatively, condensation with enaminones or β-halovinyl aldehydes can also yield the pyrazolo[3,4-b]pyridine core. researchgate.netnih.gov The outcome of the reaction, particularly the regioselectivity, can often be controlled by the reaction conditions and the substitution pattern of the aminopyrazole. nih.gov

| Fused System | Reagents | Reaction Type | Reference |

| Pyrazolo[1,5-a]pyrimidines | β-Diketones, β-Keto esters, Enaminones | Condensation/Cyclization | beilstein-journals.orgnih.govcapes.gov.brresearchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Formamide, Isothiocyanates (with 4-substituted aminopyrazoles) | Cyclization | researchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridines | Aldehydes, Active methylene compounds | Multicomponent Reaction/Condensation | beilstein-journals.orgresearchgate.netnih.gov |

| Pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazines | Diazonium salt + Active methylene compounds | Diazotization/Coupling/Cyclization | arkat-usa.org |

Imidazo[1,2-b]pyrazole Derivatives

Amine-Functionalization of this compound

The primary amino group of this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Reductive Amination Protocols

Reductive amination provides a direct method for the N-alkylation of this compound. This reaction involves the condensation of the amine with an aldehyde or ketone to form a Schiff base or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. While specific studies focusing solely on the reductive amination of this compound are not extensively detailed in the provided context, this standard organic transformation is a fundamental protocol for amine functionalization. The synthesis of various N-substituted pyrazolo[1,5-a]pyrimidines has been achieved through multistep pathways that include a reductive amination step, highlighting its utility in building complex molecular architectures. nih.gov

Acylation and Other N-Substitution Reactions

The nucleophilic character of the amino group in this compound makes it readily susceptible to acylation. Reaction with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, yields the corresponding N-acylpyrazole derivatives. sciencepublishinggroup.com This reaction is a common strategy for introducing amide functionalities. For instance, treatment with acetic anhydride (B1165640) results in the formation of the N-acetyl derivative. sciencepublishinggroup.com

Beyond simple acylation, the amino group can participate in a range of other N-substitution reactions. These include reactions with isocyanates to form urea (B33335) derivatives and with sulfonyl chlorides to produce sulfonamides. Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, have also been employed to form N-aryl substituted 5-aminopyrazoles, although regioselectivity between the endocyclic and exocyclic nitrogen atoms can be a challenge. chim.it

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazolo[3,4-b]pyridine |

| 1,1,1-trifluoropentane-2,4-dione |

| L-proline |

| Pyrazolo[5,1-c] longdom.orgmdpi.comsciencepublishinggroup.comtriazine |

| Pyrazolo[1,5-a]pyrimidine |

| Malononitrile |

| Imidazo[1,2-b]pyrazole |

| α-haloketone |

| 5-(triphenylphosphoranylideneamino)pyrazole |

| Imidazo[1,2-b]pyrazol-2-one |

| Pyrazolo[3,4-c]isothiazole |

| 5-aminopyrazole-4-carbothioamide |

| Hydrogen peroxide |

| Pyridine |

| 4,5-dichloro-1,2,3-dithiazolium chloride |

| N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amine |

| 6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile |

| 1H-pyrazolo[3,4-d]thiazole-5-carbonitrile |

| N-acylpyrazole |

| Acetic anhydride |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Ethyl Substitution on Biological Efficacy and Reactivity

While specific research singling out the 3-ethyl substitution on 3-ethyl-1H-pyrazol-5-amine is limited, the impact of alkyl groups at this position can be understood from broader structure-activity relationship (SAR) studies of pyrazole-based inhibitors. The substituent at the C3 (or C5) position of the pyrazole (B372694) ring is often embedded in a shallow hydrophobic pocket within the target enzyme's ATP-binding site. nih.gov

For instance, in the development of p38 MAP kinase inhibitors, a tert-butyl group at the C5 position was found to be a crucial binding element, occupying a lipophilic domain within the kinase that becomes accessible upon a conformational change of the enzyme's activation loop. columbia.edunih.gov Similarly, in a study on cyclin-dependent kinase (CDK) inhibitors, a cyclobutyl substitution at the C5 position of the aminopyrazole core was identified as optimal for activity. nih.gov These findings suggest that the size and lipophilicity of the alkyl group at this position, such as the ethyl group in this compound, play a significant role in establishing favorable interactions within hydrophobic sub-pockets of target proteins, thereby influencing binding affinity and biological efficacy.

Systematic Structural Modifications for Enhanced Biological Activity

The 3-amino-1H-pyrazole scaffold serves as a versatile starting point for extensive structural modifications aimed at enhancing biological activity and selectivity. nih.gov A primary strategy involves derivatization of the amino group. The creation of aminopyrazole carboxamides and N-pyrazole, N'-aryl ureas has proven to be a highly effective method for generating potent inhibitors of various enzymes. columbia.edunih.govnih.gov

Another key modification strategy is macrocyclization. By introducing linkers to create a macrocyclic structure based on the 3-amino-1H-pyrazole scaffold, it is possible to conformationally constrain the molecule. nih.gov This rigidification can lock the inhibitor into a bioactive conformation suitable for a specific kinase, thereby minimizing off-target effects and significantly improving selectivity. nih.gov

Furthermore, SAR studies often involve systematically exploring different substituents at various positions on the pyrazole ring and any attached aromatic systems. These modifications aim to probe hydrophobic pockets and solvent-exposed regions of the target kinase, optimizing interactions to improve potency and pharmacokinetic properties. nih.gov For example, in the development of dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitors, placing a methyl group on the phenyl group at the C-5 position of the pyrazole ring was found to diminish activity for both enzymes compared to the unsubstituted version. nih.gov

Design Principles for Pyrazole-Based Scaffolds as Receptor and Enzyme Ligands

The design of drugs based on the aminopyrazole scaffold leverages its proven ability to act as a hinge-binding moiety. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring and the exocyclic amino group can form a triad (B1167595) of hydrogen bonds with the backbone residues of the kinase hinge region, which is a conserved structural element that connects the N- and C-lobes of the kinase domain. nih.govnih.gov This interaction is a cornerstone of the scaffold's inhibitory action against a wide range of protein kinases. bas.bg

The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core is a prominent pharmacophore chosen for structure-based design, as it is found in successful kinase inhibitors. nih.gov The design strategy often involves selecting inhibitors that bind to a specific conformational state of the kinase. For example, certain pyrazole-urea inhibitors of p38 MAP kinase bind to a domain that is only exposed when the enzyme's activation loop adopts a particular "DFG-out" conformation, a principle that can confer high selectivity. columbia.edu This ability to provide ligands for multiple members of a target family, like protein kinases, establishes aminopyrazoles as target-family privileged structures. bas.bg

The aminopyrazole framework is a key component in a multitude of kinase inhibitors developed for treating diseases like cancer and inflammatory disorders. nih.govdntb.gov.ua

p38 MAPK Inhibitors : A series of N-pyrazole, N'-aryl ureas have been developed as potent inhibitors of p38 MAP kinase, an enzyme involved in regulating the production of inflammatory cytokines. columbia.edu The clinical candidate BIRB 796 emerged from this series, demonstrating the scaffold's potential. columbia.edunih.gov SAR studies revealed that a tert-butyl group on the pyrazole ring is critical for binding to a lipophilic pocket, while the urea (B33335) moiety forms essential hydrogen bonds with the kinase. columbia.edunih.gov 5-Aminopyrazoles, in particular, have shown selectivity for the p38α isoform. bas.bg

Bruton Kinase (BTK) Inhibitors : Potent covalent inhibitors of BTK have been identified based on an aminopyrazole carboxamide scaffold. nih.govnih.gov These inhibitors are crucial as BTK is essential for B cell development and signaling. nih.gov The recently approved drug Pirtobrutinib (Jaypirca™), used to treat mantle cell lymphoma, is a reversible BTK inhibitor built upon a 5-amino-1H-pyrazole-4-carboxamide core. mdpi.com

Src Inhibitors : The 3-aminopyrazole (B16455) scaffold has been successfully used to target Src family kinases. The crystal structure of a promiscuous inhibitor with an N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core has been determined in complex with c-Src, illustrating the binding mode where the aminopyrazole moiety interacts with the kinase hinge region. nih.gov

TrkA Inhibitors : The design of potent Tropomyosin receptor kinase A (TrkA) inhibitors has utilized the aminopyrazole motif for its critical hinge-binding interaction. researchgate.net Fused heterocyclic systems derived from aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines, have also yielded potent TrkA inhibitors. mdpi.com SAR analysis of these derivatives indicates that a carboxamide group at the third position significantly enhances TrkA inhibition. mdpi.com

| Compound Class | Target Kinase | Example Compound | Activity (IC50) | Source |

|---|---|---|---|---|

| Aminopyrazole Carboxamide | BTK | Cyanamide-based inhibitor | High Potency | nih.gov |

| N-pyrazole, N'-aryl urea | p38α MAP Kinase | BIRB 796 | Kd = 0.1 nM | columbia.edu |

| 3-Aminopyrazole Derivative | AXL | Compound 6li | 1.6 nM | acs.org |

| Aminopyrazole Analog | CDK2/cyclin E | Analog 24 | 24 nM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | TrkA | Compound 10 | 0.2 nM | mdpi.com |

The pyrazole scaffold is famously present in the selective COX-2 inhibitor drug Celecoxib, highlighting its utility in designing anti-inflammatory agents. mdpi.com Research has extended to other aminopyrazole derivatives for their potential to modulate cyclooxygenase enzymes. nih.govdntb.gov.ua

A series of urea-containing pyrazoles have been synthesized and evaluated as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), another enzyme implicated in inflammation. nih.gov In this series, compounds with a trifluoromethyl group on the terminal phenyl ring of the urea moiety showed better COX-2 inhibition, with IC₅₀ values superior to the reference drug rofecoxib. nih.gov The study demonstrated that a three-methylene spacer between the pyrazole pharmacophore and the sEH pharmacophore was critical for dual activity. nih.gov

Additionally, imidazo[1,2-b]pyrazole derivatives, which can be synthesized from 3,5-diamino pyrazoles, have been investigated as COX-2 inhibitors. mdpi.com While they showed weaker potential compared to celecoxib, these studies confirm the adaptability of the aminopyrazole core for generating COX-2 modulating agents. mdpi.com

| Compound Class | Example Compound | COX-2 Inhibition (IC50) | COX-1 Inhibition (IC50) | Source |

|---|---|---|---|---|

| Urea-Containing Pyrazole | Compound 21b | 0.19 µM | >100 µM | nih.gov |

| Urea-Containing Pyrazole | Compound 21i | 0.09 µM | 10.1 µM | nih.gov |

| Imidazo[1,2-b]pyrazol-3-one | Compound 20 | 79.32 µM | Not Reported | mdpi.com |

| Reference Drug | Celecoxib | 3.60 µM | Not Reported | mdpi.com |

| Reference Drug | Rofecoxib | 0.31 µM | >100 µM | nih.gov |

Targeting Kinase Inhibitors (e.g., p38MAPK, Bruton kinase, Src, TrKa)

Structure-Activity Relationships of Pyrazolyl Hydrazones and Amides

Derivatization of the amine in this compound into amides and hydrazones is a common and fruitful strategy for developing new bioactive agents. As detailed in the sections above, pyrazolyl amides (carboxamides) and ureas are highly effective as kinase and COX inhibitors. nih.govnih.gov The SAR of these derivatives is often dictated by the nature of the substituent attached to the amide or urea nitrogen.

For instance, in the development of aminopyrazole carboxamide BTK inhibitors, moving from irreversible acrylamide-based inhibitors to reversible cyanamide-based inhibitors provided a superior combination of BTK potency and selectivity against EGFR. nih.gov In the case of pyrazole urea p38 inhibitors, the urea moiety itself is a critical pharmacophore, forming a hydrogen bond network with the kinase hinge. columbia.edu Replacing either N-H in the urea with a methylene (B1212753) group leads to a significant loss of activity. columbia.edu

Studies on pyrazole amide derivatives containing a hydrazone moiety have also been conducted, primarily exploring antifungal activities. SAR analysis showed that the specific substituents on both the pyrazole ring and the hydrazone portion were crucial for activity against various fungal strains. researchgate.net These findings underscore the chemical tractability of the aminopyrazole core and the rich SAR that can be developed through the synthesis of its amide and hydrazone derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Confirmation

Single-Crystal X-ray Diffraction (SCXRD) stands as the most powerful technique for the absolute determination of a molecule's three-dimensional structure in the solid state. Although a specific crystal structure for 3-ethyl-1H-pyrazol-5-amine is not detailed in the reviewed literature, analysis of closely related aminopyrazole derivatives provides a clear framework for how SCXRD would be applied to confirm its structure. asianpubs.orgchim.it The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a precise model of electron density, which in turn reveals atomic positions. researchgate.net

SCXRD provides unparalleled precision in determining geometric parameters. It can measure bond lengths and angles with very high accuracy, typically to within thousandths of an Ångstrom and hundredths of a degree, respectively. asianpubs.org For this compound, this would confirm the pyrazole (B372694) ring's geometry and the specific connectivity of the ethyl and amine substituents.

Furthermore, SCXRD is crucial for identifying the predominant tautomeric form in the crystal lattice. Pyrazoles can exist in different tautomeric forms, and X-ray analysis can locate the N-H proton, confirming the 1H-pyrazole tautomer as named. researchgate.net In related structures, the bond lengths within the pyrazole ring help confirm the positions of double bonds. asianpubs.org

Table 1: Representative Bond Lengths and Angles from a Related Pyrazole Derivative Data illustrative of typical SCXRD output for aminopyrazole systems.

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | S1–C1 | 1.736 |

| C1–N2 | 1.321 | |

| N1–N2 | 1.375 | |

| N1–C5 | 1.385 | |

| C4–C5 | 1.411 | |

| C1–C4 | 1.402 | |

| Bond Angle | C4–C1–N2 | 111.5 |

| C1–N2–N1 | 105.9 | |

| N2–N1–C5 | 113.2 | |

| N1–C5–C4 | 103.1 | |

| C5–C4–C1 | 106.3 |

Source: Based on data for a related substituted pyrazole. asianpubs.org

In crystals of similar aminopyrazoles, molecules are often linked by intermolecular hydrogen bonds. iucr.org Common motifs include the formation of dimers through N-H···N interactions, creating characteristic ring patterns that can be described using graph-set notation, such as R²₂(8). nih.goveurjchem.com These dimers can be further linked into one-dimensional tapes or two-dimensional sheets. iucr.orgiucr.org Intramolecular hydrogen bonds, for instance between the amine group and a substituent, can also occur and play a role in stabilizing the molecular conformation. iucr.orgresearchgate.net The analysis of these networks is critical for understanding the material's physical properties. nih.gov

Table 2: Common Hydrogen-Bonding Interactions in Aminopyrazole Crystals

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical Motif |

| N-H (Amine) | H | N (Pyrazole) | Intermolecular | Dimer, Chain |

| N-H (Pyrazole) | H | N (Pyrazole) | Intermolecular | Dimer, Catemer |

| N-H (Amine) | H | O (Substituent) | Intermolecular/Intramolecular | Chain, Stabilized Conformer |

| C-H | H | O/N | Intermolecular | 3D Network |

Source: Synthesized from findings in related pyrazole structures. nih.goveurjchem.comiucr.org

Table 3: Examples of Dihedral Angles in Fused Pyrazole Systems

| Compound System | Rings Analyzed | Dihedral Angle (°) |

| Pyrazolo[1,2-a]pyrazole | Pyrazole Ring 1 / Pyrazole Ring 2 | 32.91 |

| Pyrazolo[3,4-b]pyridine | Pyrazole Ring / Pyridine Ring | 3.81 |

| Phenyl-substituted Pyrazole | Pyrazole Ring / Phenyl Ring | 35.08 |

| Chlorobenzene-substituted Pyrazole | Pyrazole Ring / Chlorobenzene Ring | 59.8 |

Source: Data from various substituted and fused pyrazole systems. nih.goviucr.orgiucr.orgiucr.org

Analysis of Hydrogen-Bonding Networks and Intermolecular Interactions

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

The most prominent bands would be associated with the amine group (NH₂), which typically shows a pair of stretching vibrations in the 3200-3400 cm⁻¹ region. rsc.org The N-H bond of the pyrazole ring would also exhibit a stretching band, often broad, in a similar region. nih.gov Stretching vibrations for the aliphatic C-H bonds of the ethyl group are expected in the 2850-3000 cm⁻¹ range. libretexts.org The pyrazole ring itself gives rise to characteristic C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region of the spectrum.

Table 6: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200 - 3400 | Medium - Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3175 | Medium - Broad | N-H Stretch | Pyrazole Ring |

| 2850 - 3000 | Medium | C-H Stretch | Ethyl Group (-CH₂CH₃) |

| 1500 - 1600 | Medium - Strong | C=N / C=C Stretch | Pyrazole Ring |

| 1370 - 1470 | Medium | C-H Bend | Ethyl Group (-CH₂CH₃) |

Source: Based on characteristic frequencies for aminopyrazoles. nih.govrsc.orglibretexts.org

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a compound. For this compound, with a chemical formula of C₅H₉N₃, the calculated monoisotopic mass is 111.08 g/mol , and the molecular weight is 111.15 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can confirm the elemental composition. For this compound, the expected mass for the protonated molecule, [M+H]⁺, is 112.0869. beilstein-journals.org Experimental findings show a measured mass of 112.0874, which is in excellent agreement with the calculated value, thus confirming the molecular formula C₅H₁₀N₃⁺ for the protonated species. beilstein-journals.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of pyrazole (B372694) derivatives. nih.gov Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p) or 6-31G**, are commonly used to model these systems, providing a balance between computational cost and accuracy. mdpi.comacs.orgmdpi.com These calculations are instrumental in predicting geometries, vibrational frequencies, and electronic characteristics of molecules before they are synthesized. mdpi.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-aminopyrazoles, theoretical calculations accurately predict the bond lengths and angles of the pyrazole ring and its substituents.

Studies on the parent tautomers, 3-aminopyrazole (B16455) (3AP) and 5-aminopyrazole (5AP), using the DFT B3LYP/6-311++G(d,p) method, provide foundational data for understanding the structure of substituted analogs like 3-ethyl-1H-pyrazol-5-amine. mdpi.comresearchgate.net The pyrazole ring is planar, and the key difference between tautomers lies in the positioning of the amine group and the ring nitrogens. nih.gov For instance, in the optimized structure of 3AP, one of the amine hydrogens is oriented toward the adjacent ring nitrogen (N2), while in 5AP, it points toward a ring carbon (C4). nih.gov The introduction of an ethyl group at the C3 position is expected to cause minor steric adjustments but preserve the fundamental planar geometry of the pyrazole core.

Below is a table of selected calculated geometrical parameters for the parent 3-aminopyrazole and 5-aminopyrazole tautomers, which serve as a model for this compound.

| Parameter | Bond/Angle | Calculated Value for 3-aminopyrazole (Å/°) nih.gov | Calculated Value for 5-aminopyrazole (Å/°) nih.gov |

|---|---|---|---|

| Bond Length | N1–N2 | 1.365 | 1.352 |

| Bond Length | N2–C3 | 1.328 | 1.391 |

| Bond Length | C3–C4 | 1.431 | 1.385 |

| Bond Length | C4–C5 | 1.382 | 1.423 |

| Bond Length | C5–N1 | 1.368 | 1.332 |

| Bond Length | C3–N(amine) | 1.364 | - |

| Bond Length | C5–N(amine) | - | 1.369 |

| Bond Angle | C5–N1–N2 | 112.1 | 113.1 |

| Bond Angle | N1–N2–C3 | 105.7 | 104.9 |

| Bond Angle | N2–C3–C4 | 112.5 | 111.0 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. cdnsciencepub.com

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. mdpi.com In pyrazole derivatives, DFT calculations are used to compute these energy levels. For example, DFT studies on various substituted pyrazoles have shown HOMO-LUMO gaps typically in the range of 4 to 7 eV, indicating moderate to high stability. vulcanchem.comsmolecule.com For this compound, the electron-donating nature of the ethyl and amino groups would be expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted pyrazole.

The table below presents calculated HOMO-LUMO gap values for several related pyrazole compounds, illustrating the typical energy range.

| Compound | Computational Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine | DFT B3LYP/6-311++G(d,p) | 4.2 | smolecule.com |

| 1-Ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine | DFT B3LYP/6-311G(d,p) | 4.8 | vulcanchem.com |

| [2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine | DFT | 6.3 | |

| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | DFT B3LYP/6-311++G(d,p) | 3.87 | mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, consistent with Lewis structures. uni-muenchen.dewisc.edu This analysis provides detailed information about charge distribution, hybridization, and the stabilizing effects of electron delocalization through donor-acceptor interactions. cdnsciencepub.comtandfonline.com

For a molecule like this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pairs and the pyrazole ring's π-system. The analysis involves examining interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. In pyrazole systems, significant delocalization is expected from the lone pair of the sp2 nitrogen atom into the antibonding orbitals of adjacent bonds, contributing to the aromaticity and stability of the ring. tandfonline.com NBO analysis can also reveal how substituents, like the ethyl group, influence the electron density profile of the pyrazole ring.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

Tautomerism Studies in 3-Aminopyrazoles

Tautomerism is a fundamental characteristic of pyrazoles, involving the migration of a proton, which can significantly influence their chemical reactivity and biological activity. mdpi.comencyclopedia.pub In 3-aminopyrazoles, two main types of tautomerism are theoretically possible: prototropic annular tautomerism and side-chain tautomerism.

Prototropic annular tautomerism is the most significant form of tautomerism in 3(5)-aminopyrazoles. mdpi.com It involves a 1,2-hydrogen shift between the two adjacent nitrogen atoms of the pyrazole ring. This process results in an equilibrium between two distinct tautomeric forms. For the parent compound, these are 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP). mdpi.com In the case of the subject compound, the equilibrium would be between This compound and its tautomer, 5-ethyl-1H-pyrazol-3-amine .

Computational studies using DFT have been employed to determine the relative stabilities of these tautomers. mdpi.comresearchgate.net For the unsubstituted 3(5)-aminopyrazole, calculations consistently predict that the 3-aminopyrazole (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) form in the gas phase. mdpi.comresearchgate.netuc.pt The energy difference is reported to be approximately 10.7 kJ mol⁻¹. mdpi.comresearchgate.netuc.pt This preference is attributed to the electronic effects of the amino group; electron-donating groups generally favor the tautomer where the substituent is at the C3 position. mdpi.com Since an ethyl group is also electron-donating, it is expected that the this compound tautomer would be the more stable form.

| Tautomer | Computational Method | Relative Energy (kJ mol⁻¹) | Relative Gibbs Free Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| 3-aminopyrazole (3AP) | DFT(B3LYP)/6-311++G(d,p) | 0.0 | 0.0 | mdpi.comresearchgate.netuc.pt |

| 5-aminopyrazole (5AP) | DFT(B3LYP)/6-311++G(d,p) | +10.7 | +9.8 | mdpi.comresearchgate.netuc.pt |

In addition to annular tautomerism, the presence of an exocyclic amine group theoretically allows for side-chain tautomerism, also known as amino-imino tautomerism. mdpi.comencyclopedia.pub This would involve the migration of a proton from the amine group to a ring nitrogen, resulting in the formation of imino-pyrazole structures. For 3(5)-aminopyrazole, this could theoretically lead to four possible tautomeric structures. mdpi.comscribd.com

Side-Chain Tautomerism and Proton Exchange Mechanisms

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and a biological target at the molecular level. These methods are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Docking simulations predict the preferred orientation of a ligand when bound to a target protein, which helps in elucidating the basis of its potential biological activity. For pyrazole derivatives, which are known to interact with a variety of enzymes and receptors, docking studies can identify key interactions. smolecule.com For example, the amino group and the pyrazole nitrogen atoms of compounds like this compound are potential hydrogen bond donors and acceptors, respectively.

In silico docking studies on structurally related pyrazole compounds have been used to predict their binding modes. For instance, simulations involving [2-(1-ethyl-1H-pyrazol-5-yl)ethyl]amine with the enzyme cyclooxygenase-2 (COX-2) suggested that the pyrazole's amine group could form crucial hydrogen bonds with amino acid residues like Arginine (Arg) and Valine (Val) within the active site. Similarly, docking studies of other pyrazole derivatives as potential VEGFR-2 inhibitors have successfully predicted interactions with key catalytic amino acids. rsc.org

Beyond predicting the binding pose, docking simulations provide a score that estimates the binding affinity of the ligand for the target protein. researchgate.net This scoring function considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. A lower binding energy score typically indicates a more favorable interaction.

Molecular Dynamics (MD) simulations can further assess the stability of the predicted ligand-protein complex over time. An MD simulation of a this compound-protein complex would analyze the conformational changes and the persistence of key interactions, such as hydrogen bonds, within the active site. This provides a more dynamic picture of the binding stability than the static snapshot offered by docking. For example, MD simulations on a related pyrazole derivative were proposed to analyze its stability in the COX-2 active site over a 100-nanosecond trajectory.

Table 2: Representative Docking Simulation Data for a Hypothetical Pyrazole-Kinase Interaction

| Parameter | Description | Example Value (Hypothetical) | Implication for this compound |

| Binding Energy | Estimated free energy of binding. | -8.5 kcal/mol | Suggests a potentially strong and favorable binding interaction with the target kinase. |

| Key H-Bonds | Hydrogen bonds formed with active site residues. | Amine (NH₂) with Glu; Pyrazole (N-H) with Leu backbone | Indicates specific interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interactions | Interactions of nonpolar parts of the ligand. | Ethyl group with Val, Ile, Leu residues | Highlights the contribution of the ethyl substituent to binding affinity by fitting into a hydrophobic pocket. |

| RMSD (from MD) | Root Mean Square Deviation of ligand position during simulation. | < 2.0 Å | A low RMSD value would suggest that the binding pose predicted by docking is stable over time. |

Biological Activity Profile of 3 Ethyl 1h Pyrazol 5 Amine Derivatives in Research

Exploration as a Privileged Scaffold in Drug Discovery

The pyrazole (B372694) ring system is often described as a "privileged scaffold" in drug discovery. researchgate.netnih.govtandfonline.com This term reflects the ability of the pyrazole core to serve as a versatile template for the synthesis of ligands that can interact with a diverse range of biological targets, leading to a wide array of pharmacological activities. researchgate.netnih.govmdpi.com The 3-ethyl-1H-pyrazol-5-amine structure, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.

Researchers have leveraged this scaffold to develop compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. smolecule.com The adaptability of the pyrazole core allows for its incorporation into various molecular architectures, from simple substituted derivatives to complex fused heterocyclic systems. researchgate.netnih.gov This versatility has made this compound and related structures a focal point in the quest for novel therapeutic agents.

Investigations into Anticancer Activities

The fight against cancer remains a primary objective in biomedical research, and derivatives of this compound have emerged as a promising class of compounds in this arena. rjpbcs.com

Cytotoxicity Evaluation Against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. For instance, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line. mdpi.com One particular derivative, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, exhibited potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 11 µM. mdpi.com

In another study, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7, A549 (lung), and PC-3 (prostate) cancer cell lines. rsc.org Specifically, compounds 6c, 8, 10b, and 10c from this series displayed the highest cytotoxic activities. rsc.org Furthermore, pyrazolo[4',3':5,6]pyrano[2,3-b]pyridine derivatives have also been investigated, with some compounds showing high cytotoxic activity against gastric (NUGC) and colon (DLDI) cancer cell lines, with IC50 values as low as 40 nM and 60 nM, respectively. ekb.eg

The broad-spectrum antitumor activity of these derivatives highlights their potential as lead compounds for the development of new anticancer drugs. ekb.eg

Table 1: Cytotoxicity of Selected this compound Derivatives

Modulation of Oncogenic Pathways (e.g., BRAF(V600E), EGFR, Aurora-A kinase)

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.

BRAF(V600E): The BRAF(V600E) mutation is a critical driver in several cancers, including melanoma. Research has shown that certain pyrazole derivatives can act as potent inhibitors of this mutated kinase. nih.govnih.gov For example, 5-phenyl-1H-pyrazol derivatives have been developed and demonstrated significant inhibition of BRAF(V600E) with IC50 values in the sub-micromolar range. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. nih.govrsc.org Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent EGFR inhibitors. nih.govrsc.orgekb.eg For instance, one study identified a pyrano-pyrazolo-pyrimidine derivative as the most potent EGFR inhibitor with an IC50 of 0.06 µM. nih.gov Other derivatives have also shown significant EGFR inhibitory activity, with some being comparable to the standard drug erlotinib. nih.govrsc.org

Aurora-A kinase: Aurora kinases are essential for regulating mitosis, and their overexpression is linked to tumorigenesis. nih.gov Pyrazole-based compounds have been designed and evaluated as inhibitors of Aurora-A kinase. nih.govtandfonline.com One such derivative exhibited potent inhibitory activity against Aurora-A with an IC50 of 0.18 µM and demonstrated significant cytotoxicity against HCT 116 and MCF-7 cancer cells. tandfonline.com

Research on Anti-inflammatory Mechanisms

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through their interaction with key inflammatory mediators. nih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. eijppr.com Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrazole derivatives have been explored as potential COX inhibitors. tandfonline.comgoogle.com Some pyrazole-pyridazine hybrids have been designed as selective COX-2 inhibitors, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov

Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, Nitric Oxide)

Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and signaling molecules such as nitric oxide (NO) play crucial roles in the inflammatory cascade. Research has demonstrated that certain pyrazole derivatives can effectively reduce the production of these inflammatory mediators. plos.org

TNF-α: Several studies have reported the ability of N-phenylpyrazolyl derivatives to inhibit TNF-α production in vitro. plos.orgmdpi.com For instance, novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were designed as p38 MAPK inhibitors and showed significant inhibition of TNF-α production in cultured macrophages. plos.org In vivo studies have also confirmed the ability of these compounds to suppress TNF-α levels. plos.org

Nitric Oxide: Nitric oxide is another key mediator of inflammation. Pyrazole derivatives have been shown to possess nitric oxide scavenging activity. asianpubs.org Additionally, some pyrazole-3-carboxylic acid derivatives have been hybridized with nitric oxide donor moieties to create compounds with both anti-inflammatory and NO-releasing properties, potentially offering a safer therapeutic profile. minia.edu.eg

Table 2: Investigated Biological Targets of this compound Derivatives

Studies on Antimicrobial Efficacy

The antimicrobial potential of pyrazole derivatives has been extensively investigated. mdpi.com These compounds have shown inhibitory effects against a variety of bacterial and fungal pathogens.

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com Studies have explored their efficacy against strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. mdpi.comtandfonline.com

For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial properties. tandfonline.com The results indicated that some of these derivatives exhibited significant zones of inhibition against the tested bacterial strains. tandfonline.com Another study on pyrazole derivatives reported excellent antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa when compared to the standard drug ceftriaxone. mdpi.com The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 1.6125 to 3.125 µg/mL against these strains. mdpi.com

Similarly, research on 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines showed that certain compounds displayed significant antibacterial activity with MIC values between 3.12 and 6.20 µg/mL. researchgate.net Furthermore, pyrazolyl derivatives bearing a sulfonamide moiety have also been identified as potent antibacterial agents. nih.gov

| Compound/Derivative Type | Bacterial Strains Tested | Observed Activity/Findings | Reference |

|---|---|---|---|

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae | Significant zones of inhibition observed for some derivatives. | tandfonline.com |

| General Pyrazole Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Excellent activity compared to ceftriaxone, with MIC values of 1.6125-3.125 µg/mL. | mdpi.com |

| 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines | E. coli, B. subtilis, S. aureus | Prominent activity with MIC values of 3.12-6.20 µg/mL. | researchgate.net |

| Pyrazolyl derivatives with sulfonamide moiety | Various bacterial strains | Potent antibacterial activity reported. | nih.gov |

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. researchgate.net These studies have often included testing against various fungal strains like Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.netjocpr.com

A study on 1,5-diaryl pyrazole carboxamide derivatives revealed that some compounds exhibited potent antifungal activity, particularly against Candida albicans. jocpr.com Notably, two compounds from this series were found to be more effective than the standard drug, actidione. jocpr.com Research on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives also demonstrated their potential against mycotoxic strains such as Fusarium verticillioides and Aspergillus ochraceous. tandfonline.comtandfonline.com

Furthermore, a series of novel pyrazole derivatives were synthesized and evaluated for their in vitro antifungal activity against several plant pathogenic fungi. mdpi.com Many of these compounds showed considerable fungicidal activities, with some exhibiting broad-spectrum efficacy. mdpi.com For example, a derivative containing a p-trifluoromethylphenyl moiety demonstrated high activity against Botrytis cinerea, Rhizoctonia solani, and Valsa mali, among others. mdpi.com

| Compound/Derivative Type | Fungal Strains Tested | Observed Activity/Findings | Reference |

|---|---|---|---|

| 1,5-Diaryl pyrazole carboxamides | A. flavus, A. fumigatus, A. niger, C. albicans | Two compounds were more potent than actidione against C. albicans. | jocpr.com |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | F. verticillioides, A. ochraceous, A. flavus, A. alternata, P. chrysogenum | Potent antifungal activities were observed for some derivatives. | tandfonline.comtandfonline.com |

| Substituted pyrazole derivatives | B. cinerea, R. solani, V. mali, T. cucumeris, F. oxysporum, F. graminearum | Broad-spectrum fungicidal activities, with one derivative showing high potency (EC50 values of 1.638-6.986 µg/mL). | mdpi.com |

| General pyrazoline and pyrazole derivatives | C. albicans | Some newly synthesized compounds showed good performance against this yeast-like fungus. | researchgate.net |

Antibacterial Activity Against Various Strains

Other Pharmacological Research Areas

The therapeutic potential of this compound derivatives extends beyond antimicrobial applications, with significant research conducted in areas such as anticonvulsant, antidiabetic, and antidepressant activities. innovareacademics.in

The structural features of pyrazole derivatives have prompted their investigation as potential anticonvulsant agents. mdpi.com Studies have utilized various experimental models, including the maximal electroshock (MES) seizure test, to evaluate their efficacy. researchgate.netbohrium.com

In one study, a series of quinazolinone derivatives incorporating a pyrazole moiety were synthesized and evaluated. researchgate.net The compound 3-[(5-(4-chloro)phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one was identified as the most active, demonstrating 85.23% protection in the MES model without signs of neurotoxicity. researchgate.net Another investigation into pyrazolo[1,5-a] mdpi.comevitachem.comtriazines found that one derivative, MH4b1, showed significant protection against MES-induced seizures. scielo.org.co Further research on this compound suggested its anticonvulsant effects might be related to the inhibition of monoamine oxidase-B (MAO-B). scielo.br

| Compound/Derivative Type | Test Model | Observed Activity/Findings | Reference |

|---|---|---|---|

| Quinazolinone-pyrazole hybrids | Maximal Electroshock Seizure (MES) | One compound showed 85.23% protection and was non-neurotoxic. | researchgate.net |

| Pyrazolo[1,5-a] mdpi.comevitachem.comtriazines (MH4b1) | MES, Pentylenetetrazole (PTZ) | Significant protection against MES seizures; linked to MAO-B inhibition. | scielo.org.coscielo.br |

| Phenyl-dihydropyridazinone derivatives | MES, Isoniazid (INH) induced convulsions | Significant anticonvulsant activities against both models. | bohrium.com |

| 3-Aminopyrroles (structurally related) | MES | A related compound was highly protective in rats with an oral ED50 of 2.5 mg/kg. | acs.org |

The potential of pyrazole derivatives in the management of diabetes has also been an area of active research. innovareacademics.in These studies often focus on the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

A series of novel 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives were synthesized and evaluated for their antidiabetic activity. rjptonline.org The results showed that these hybrid molecules exhibited promising inhibitory activity against both α-glucosidase and α-amylase, with IC50 values in the micromolar range. rjptonline.org Two compounds, in particular, were identified as potent dual inhibitors. rjptonline.org

In another study, aryl-substituted pyrazolo[3,4-b]pyridine derivatives were investigated as potential α-amylase inhibitors. mdpi.com Molecular docking studies suggested that both ester and hydrazide derivatives of these compounds had a better binding affinity for the α-amylase enzyme compared to the standard drug, acarbose. mdpi.com

| Compound/Derivative Type | Target/Test Model | Observed Activity/Findings | Reference |

|---|---|---|---|

| 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives | α-glucosidase and α-amylase inhibition | Promising IC50 values (85.03µM - 261.82µM); two potent dual inhibitors identified. | rjptonline.org |

| Aryl-substituted pyrazolo[3,4-b]pyridine derivatives | α-amylase inhibition (in silico) | Hydrazide derivatives showed better binding affinity to α-amylase than acarbose. | mdpi.com |

The structural similarity of some pyrazole derivatives to known antidepressant drugs has led to investigations into their potential antidepressant effects. innovareacademics.in Research in this area has included both in silico molecular docking studies and in vivo behavioral tests.

A study focused on the synthesis and evaluation of pyrazoline derivatives for their antidepressant efficacy. thaiscience.info In silico analysis showed that these compounds had a strong affinity for the human monoamine oxidase-A (MAO-A) enzyme. thaiscience.info Subsequent in vivo tests, such as the forced swimming test and tail suspension test, confirmed that several of the synthesized compounds demonstrated significant antidepressant activity. thaiscience.info

Another research effort explored novel pyrazole carbaldehyde derivatives as potential selective serotonin (B10506) reuptake inhibitors (SSRIs). orientjchem.org Molecular docking studies at the human serotonin transporter protein active site indicated promising interactions, suggesting potential antidepressant activity. orientjchem.org

| Compound/Derivative Type | Target/Test Model | Observed Activity/Findings | Reference |

|---|---|---|---|